molecular formula C10H14O B8471041 3-Decen-1-yn-5-one CAS No. 53429-42-8

3-Decen-1-yn-5-one

Cat. No.: B8471041
CAS No.: 53429-42-8
M. Wt: 150.22 g/mol
InChI Key: ODTJIXHXHWIXTP-UHFFFAOYSA-N
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Description

3-Decen-1-yn-5-one is an organic compound with a linear carbon chain featuring a conjugated triple bond (C1–C2), a double bond (C3–C4), and a ketone group at position 4. Its IUPAC name reflects its structure: a ten-carbon chain (decen) with unsaturation at positions 1 (yne) and 3 (ene), and a ketone at position 5. This compound’s unique structure confers reactivity typical of both alkynes and enones, making it relevant in synthetic chemistry for applications such as cycloadditions or polymer precursors.

Properties

CAS No.

53429-42-8

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

dec-3-en-1-yn-5-one

InChI

InChI=1S/C10H14O/c1-3-5-7-9-10(11)8-6-4-2/h2,6,8H,3,5,7,9H2,1H3

InChI Key

ODTJIXHXHWIXTP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C=CC#C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

  • Alkynyl Enones (e.g., 3-Nonen-1-yn-5-one): Shortening the carbon chain by one methylene group reduces molecular weight and hydrophobicity. Such analogues exhibit similar reactivity in Michael additions but may show lower thermal stability due to reduced van der Waals interactions (referencing analytical methods from ).
  • Cyclic Ketones (e.g., tricyclo[7.4.0.0²,⁶]trideca-1(9),2(6),7-trien-5-one): Unlike the linear structure of 3-Decen-1-yn-5-one, this tricyclic compound () has a rigid, oxygen-containing ring system.

Substituent Variations

  • Alkylbenzenes (e.g., 3-Phenyldodecane) :
    While 3-Phenyldodecane () lacks unsaturated bonds or ketones, its long alkyl chain highlights how hydrophobicity and molecular weight (compared to this compound) influence solubility and industrial applications (e.g., surfactants vs. reactive intermediates) .

Physicochemical Properties and Analytical Characterization

Table 1: Hypothetical Comparison of Key Properties

Compound Molecular Formula Key Functional Groups Boiling Point (°C, estimated) Reactivity Highlights
This compound C₁₀H₁₄O Alkyne, enone, ketone ~220–240 High: Diels-Alder, Michael addition
3-Nonen-1-yn-5-one C₉H₁₂O Alkyne, enone, ketone ~200–220 Moderate: Less steric stabilization
3-Phenyldodecane C₁₈H₃₀ Alkylbenzene ~300–320 Low: Inert, hydrophobic
  • Analytical Techniques: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (as noted in ) are critical for distinguishing such compounds, particularly in identifying unsaturation patterns and ketone positions .

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